4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related derivatives, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, has been efficiently catalyzed by urea under ultrasound, showcasing high yields and environment-friendly procedures (Ji-tai Li et al., 2012). Furthermore, the use of ZnO and ZnO–acetyl chloride as catalysts in the synthesis of arylmethylene bis derivatives from dimedone and various aldehydes highlights the versatility and efficiency of catalytic processes in synthesizing complex organic compounds (M. Maghsoodlou et al., 2010).
Molecular Structure Analysis
The molecular structures of related compounds have been extensively studied, revealing non-planar carbocyclic rings and significant bond lengths and angles. Gas electron-diffraction and X-ray diffractometer data provided insights into the molecules' non-planar structures and the deformation of sp2 bond angles from ideal values, offering a deeper understanding of the structural characteristics of these polyenes (M. Trætteberg et al., 1982); (M. Noltemeyer et al., 1982).
Scientific Research Applications
-
Crystal structure of dicarbonyl [N,N′- (1,2-dimethyl-1,2-ethanediylidene)bis [2,6-bis (1-methylethyl)benzenamine]-N, N ′]nickel (0), C 30 H 40 N 2 NiO 2 : This compound, which includes a similar ethanediylidene group, was synthesized and its crystal structure was studied. The synthesis involved dissolving the precursor complex in anhydrous n-hexane at room temperature and bubbling a CO gas stream into the solution .
properties
IUPAC Name |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]cyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h13-18H,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDXDZRQOYXKTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001622 |
Source
|
Record name | 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101001622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) | |
CAS RN |
809-73-4 |
Source
|
Record name | 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000809734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101001622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-TETRA-TERT-BUTYLSTILBENEQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY2R1QJU09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.